Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

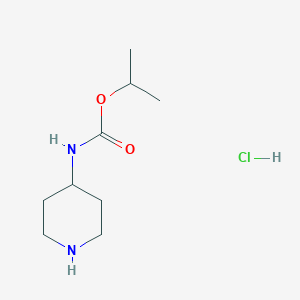

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. It is known for its unique structure, which includes a piperidine ring and a carbamate group, making it a versatile compound in synthetic chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride typically involves the reaction of piperidine with isopropyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development:

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a precursor for developing drugs targeting neurological disorders, including Alzheimer's disease and other cognitive impairments. The compound's ability to modulate biological pathways makes it a valuable candidate for drug discovery efforts aimed at creating more effective therapeutic agents.

Mechanism of Action Studies:

Researchers utilize this compound to study the mechanisms of action of drugs. By incorporating it into various experimental designs, scientists can gain insights into how drugs interact with biological systems, which is essential for optimizing drug efficacy and safety profiles.

Biological Research Applications

Enzyme Interaction Studies:

this compound is employed in biological research to investigate the interactions between carbamates and enzymes or receptors. This understanding aids in the design of new compounds that can selectively inhibit or activate specific biological targets.

Structure-Activity Relationship (SAR) Studies:

The compound serves as a model for SAR studies, where researchers modify its structure to evaluate changes in biological activity. This approach helps identify key functional groups responsible for desired therapeutic effects, facilitating the design of more potent and selective drug candidates.

Organic Synthesis Applications

Synthetic Intermediate:

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its stability under various reaction conditions makes it an ideal candidate for use in multi-step synthetic pathways.

Protecting Group:

This compound can function as a protecting group for amines during organic synthesis. Its ability to stabilize reactive amine functionalities allows chemists to perform selective reactions without compromising the integrity of sensitive functional groups.

Case Studies Highlighting Applications

Mecanismo De Acción

The mechanism of action of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simple heterocyclic amine with various pharmacological properties.

Piperine: An alkaloid found in black pepper with known anticancer and anti-inflammatory effects.

Uniqueness

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride stands out due to its unique combination of a piperidine ring and a carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, highlighting its antimicrobial and anticancer properties, and synthesizing findings from recent studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the carbamate functional group enhances its reactivity and potential biological activity. The molecular formula is C11H16N2O2·HCl, and it is typically represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

| Staphylococcus epidermidis | Low concentrations comparable to last-resort antibiotics |

These findings suggest that the compound could serve as a promising candidate for developing new antibiotics amid rising resistance levels in pathogenic bacteria .

2. Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

The results indicated that the compound could induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis.

- Anticancer Mechanism : It may modulate signaling pathways involved in cell proliferation and survival, such as inhibiting certain kinases or transcription factors related to tumor growth.

Case Study 1: Antiviral Activity

A study evaluated similar piperidine derivatives against human coronavirus 229E, revealing micromolar activity for selected compounds. This suggests potential applications in treating viral infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structural modifications of piperidine derivatives indicated that specific substitutions could enhance biological activity. For instance, altering the substituent on the nitrogen atom of the piperidine ring significantly influenced both antimicrobial and anticancer efficacy .

Propiedades

IUPAC Name |

propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADAGIJGKHVNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.